molecular formula C13H22ClN3O B2448554 2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide CAS No. 2411308-54-6

2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide

Cat. No. B2448554
CAS RN: 2411308-54-6
M. Wt: 271.79
InChI Key: OQZDWZXPLNSWED-UHFFFAOYSA-N
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Description

2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide, also known as LUF6000, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide exerts its therapeutic effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. This compound also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide in lab experiments is its specificity for certain enzymes and receptors, making it a useful tool for studying their functions. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For research on 2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide include further studies on its therapeutic potential in various diseases, as well as its mechanisms of action. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its optimal dosing and administration. Finally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for therapeutic use.

Synthesis Methods

2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide can be synthesized using a multistep process involving the reaction of 2-chloroacetamide with 1-(2-methylpropyl)-4-nitropyrazole, followed by reduction of the nitro group to an amine using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves acetylation of the amine group using propionic anhydride to yield this compound.

Scientific Research Applications

2-Chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and pain. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-chloro-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3O/c1-4-5-16(13(18)6-14)9-12-7-15-17(10-12)8-11(2)3/h7,10-11H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZDWZXPLNSWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CN(N=C1)CC(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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